molecular formula C15H15NO3 B3025086 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine CAS No. 39574-37-3

2-(3,4-Dimethoxybenzoyl)-3-methylpyridine

Cat. No. B3025086
CAS RN: 39574-37-3
M. Wt: 257.28 g/mol
InChI Key: LPDLOBFIHDGFFR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-3-methylpyridine, also known as 2-DMMP, is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. It is an important intermediate in the synthesis of many organic compounds, and has been used as a starting material for various chemical reactions. Its unique properties make it an attractive candidate for use in a variety of laboratory experiments, especially those involving organic synthesis.

Scientific Research Applications

1. Catalysis and Hydrodesulfurization

2-Methylpyridine derivatives, which are structurally similar to 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine, have been studied in the context of catalysis, particularly in hydrodesulfurization (HDS) processes. Egorova and Prins (2006) investigated how 2-methylpyridine affects the HDS of dibenzothiophene, highlighting its role in inhibiting the hydrogenation pathway in this process. This suggests potential applications in refining and petrochemical industries where selective catalysis is crucial (Egorova & Prins, 2006).

2. Supramolecular Chemistry and Crystal Structures

Research by Khalib et al. (2014) on 2-amino-4-methylpyridine, a compound related to this compound, provides insights into supramolecular chemistry. They explored the crystal structures of various proton-transfer complexes, revealing the formation of supramolecular architectures involving extensive hydrogen bonding. These findings could inform the design of new materials and molecular assemblies (Khalib et al., 2014).

Mechanism of Action

Target of Action

It is known that the compound is a derivative of 3,4-dimethoxybenzoic acid , which is a plant metabolite and allergen

Mode of Action

As a derivative of 3,4-dimethoxybenzoic acid , it may share similar chemical properties and interactions.

Biochemical Pathways

Given its structural similarity to 3,4-dimethoxybenzoic acid , it may influence similar pathways.

Result of Action

As a derivative of 3,4-dimethoxybenzoic acid , it may have similar effects.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-8-16-14(10)15(17)11-6-7-12(18-2)13(9-11)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLOBFIHDGFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311807
Record name (3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39574-37-3
Record name NSC245460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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